

1,1,1,2-Tetrachloroethane spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane

Cat. No.: B7800634

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of 1,1,1,2-Tetrachloroethane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,1,1,2-tetrachloroethane** ($\text{ClCH}_2\text{CCl}_3$). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Compound Overview

1,1,1,2-Tetrachloroethane is a chlorinated hydrocarbon with the chemical formula $\text{C}_2\text{H}_2\text{Cl}_4$.^[1] ^[2] It exists as a colorless liquid with a sweet, chloroform-like odor.^[3] This compound is utilized as a solvent and in the manufacturing of wood stains and varnishes.^[3]

Property	Value
Chemical Formula	<chem>C2H2Cl4</chem> [1] [2]
Molecular Weight	167.85 g/mol [1] [2] [4]
CAS Registry Number	630-20-6 [1] [2]
Boiling Point	138 °C [4]
Melting Point	-70.2 °C [4]
Density	1.598 g/mL at 25 °C [4]
Refractive Index	n _{20/D} 1.481 [4]

Spectroscopic Data

The following sections present the key spectroscopic data for **1,1,1,2-tetrachloroethane** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For **1,1,1,2-tetrachloroethane**, both ¹H and ¹³C NMR provide distinct signals corresponding to its two unique carbon environments.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Solvent
~4.4	Singlet	CDCl ₃ [5]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Assignment	Solvent
~59.8	-CH ₂ Cl	CDCl ₃ [6]
~93.8	-CCl ₃	CDCl ₃ [6]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of **1,1,1,2-tetrachloroethane** shows characteristic absorptions for C-H and C-Cl bonds.

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3000	C-H stretch
~1400	CH ₂ scissoring
~1250	CH ₂ wagging
~800-600	C-Cl stretch

Note: The specific peak values can be found on the spectrum provided by the NIST Chemistry WebBook.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of **1,1,1,2-tetrachloroethane** provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
166, 168, 170, 172	Low	$[M]^+$ (Molecular Ion)
131, 133, 135	High	$[M-Cl]^+$
117, 119, 121	High	$[CCl_3]^+$
95, 97	Medium	$[C_2H_2Cl_2]^+$
83, 85	High	$[CHCl_2]^+$
49, 51	Medium	$[CH_2Cl]^+$

Note: The presence of chlorine isotopes (^{35}Cl and ^{37}Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (1H and ^{13}C)

Sample Preparation:

- For 1H NMR, dissolve 5-25 mg of **1,1,1,2-tetrachloroethane** in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ($CDCl_3$).^[7]
- For ^{13}C NMR, a more concentrated sample of 50-100 mg is typically required due to the lower natural abundance and sensitivity of the ^{13}C isotope.^[7]
- Transfer the solution to a clean, dry NMR tube. Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and improve spectral resolution.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.^[8] A larger number of scans and a relaxation delay may be necessary to obtain a quantitative spectrum, especially for the quaternary carbon.^[9]
- Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

- Place a single drop of liquid **1,1,1,2-tetrachloroethane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).^[10]
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.^{[10][11]} Avoid trapping air bubbles.
- Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

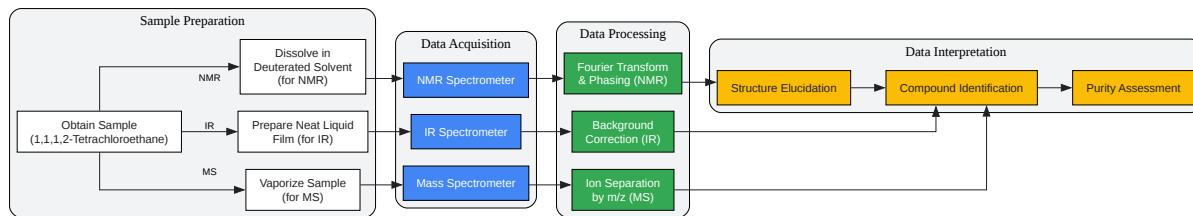
Data Acquisition:

- Record a background spectrum of the empty sample compartment to subtract any atmospheric (CO_2 , H_2O) or instrumental interference.
- Place the sample holder with the prepared salt plates into the spectrometer.
- Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- After analysis, clean the salt plates with a suitable dry solvent (e.g., acetone) and store them in a desiccator to prevent damage from moisture.[10]

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction (Direct Inlet or GC-MS):


- For a pure, volatile liquid like **1,1,1,2-tetrachloroethane**, direct injection into the mass spectrometer via a heated inlet system is a common method.
- Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any potential impurities before entering the mass spectrometer.[12] This is a widely used method for analyzing volatile organic compounds.[12]

Data Acquisition:

- The sample is vaporized and introduced into the ion source of the mass spectrometer.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethane, 1,1,1,2-tetrachloro- [webbook.nist.gov]
- 2. Ethane, 1,1,1,2-tetrachloro- [webbook.nist.gov]
- 3. 1,1,1,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]
- 4. 1,1,1,2-Tetrachloroethane ReagentPlus♦, 99 630-20-6 [sigmaaldrich.com]
- 5. 1,1,1,2-TETRACHLOROETHANE(630-20-6) 1H NMR [m.chemicalbook.com]
- 6. 1,1,1,2-TETRACHLOROETHANE(630-20-6) 13C NMR [m.chemicalbook.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments

[experiments.springernature.com]

- To cite this document: BenchChem. [1,1,1,2-Tetrachloroethane spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7800634#1-1-1-2-tetrachloroethane-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com